N-(7-氧代癸基)脱氧诺吉霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

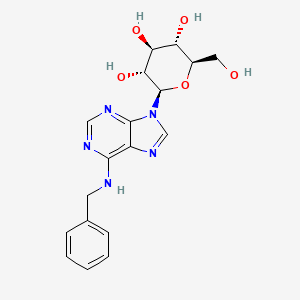

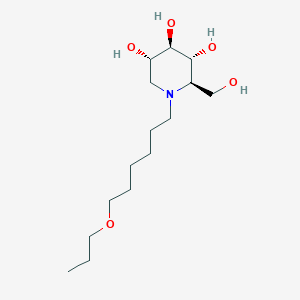

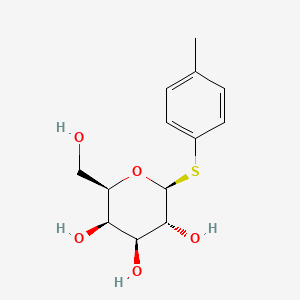

N-(7-Oxadecyl)deoxynojirimycin is a synthetic compound known for its inhibitory effects on glucosidase 1. It has a molecular formula of C15H31NO5 and a molecular weight of 305.41 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

科学研究应用

N-(7-Oxadecyl)deoxynojirimycin has several applications in scientific research:

Chemistry: It is used as a reference standard and in the study of enzyme inhibition mechanisms.

Biology: The compound is utilized to investigate the biological pathways involving glucosidase enzymes.

Industry: It serves as a tool in the development of new enzyme inhibitors and other bioactive molecules.

作用机制

Target of Action

N-(7-Oxadecyl)deoxynojirimycin primarily targets glucosidase 1 , an enzyme involved in the breakdown of complex carbohydrates .

Mode of Action

This compound acts as an inhibitor of glucosidase 1 . By binding to the enzyme, it prevents the normal enzymatic activity, leading to changes in the metabolic processes that rely on the breakdown of complex carbohydrates.

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol , which may influence its bioavailability and distribution in the body.

Result of Action

The inhibition of glucosidase 1 by N-(7-Oxadecyl)deoxynojirimycin can lead to changes at the molecular and cellular levels. For instance, it can affect the processing and maturation of certain proteins within the cell . This compound also has a protective function in muscle cells by preventing protein degradation due to abnormal folding or misfolding .

Action Environment

The action, efficacy, and stability of N-(7-Oxadecyl)deoxynojirimycin can be influenced by various environmental factors. For example, the compound should be stored at 0 to -20 °C . Additionally, the presence of other compounds, pH levels, and temperature can all impact the compound’s action and stability.

准备方法

Synthetic Routes and Reaction Conditions

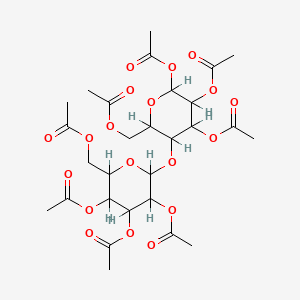

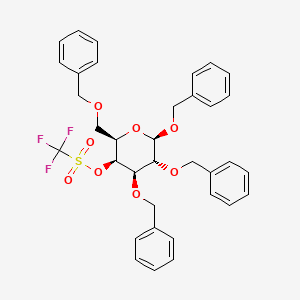

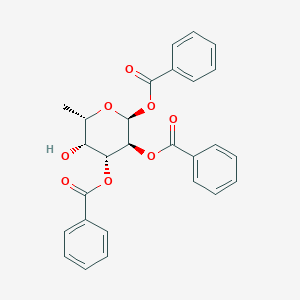

The synthesis of N-(7-Oxadecyl)deoxynojirimycin involves the reaction of deoxynojirimycin with 7-oxadecyl groups under specific conditionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

the synthesis likely involves similar steps as the laboratory preparation but on a larger scale, with optimizations for yield and purity .

化学反应分析

Types of Reactions

N-(7-Oxadecyl)deoxynojirimycin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving N-(7-Oxadecyl)deoxynojirimycin include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

相似化合物的比较

Similar Compounds

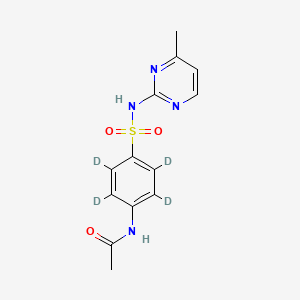

1-Deoxynojirimycin: A naturally occurring glucosidase inhibitor with similar inhibitory properties but different structural features.

N-Butyl-deoxynojirimycin: Another synthetic derivative with a butyl group instead of the 7-oxadecyl chain.

Uniqueness

N-(7-Oxadecyl)deoxynojirimycin is unique due to its specific 7-oxadecyl chain, which may confer different pharmacokinetic properties compared to other derivatives. This structural variation can influence its solubility, bioavailability, and overall efficacy as an enzyme inhibitor .

属性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHECNPMKMYII-LXTVHRRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-(7-Oxadecyl)deoxynojirimycin affect the folding of class I MHC heavy chains?

A1: N-(7-Oxadecyl)deoxynojirimycin is a potent inhibitor of glucosidase I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for trimming glucose residues from N-linked glycans during protein folding and quality control. The study demonstrated that treating cells with N-(7-Oxadecyl)deoxynojirimycin disrupts the normal folding environment within the ER []. This disruption leads to a delay in the folding of class I MHC heavy chains, resulting in a prolonged presence of heavy chain intermediates that are normally transient and quickly folded into their mature conformation [].

Q2: What does the prolonged presence of these intermediates in the presence of N-(7-Oxadecyl)deoxynojirimycin tell us about MHC assembly?

A2: The prolonged presence of these intermediates, as detected by the specific monoclonal antibodies, suggests that proper N-glycan processing is crucial for the efficient and timely folding of class I MHC heavy chains []. This finding highlights the importance of the ER quality control system in ensuring the correct assembly of these crucial immune system molecules. Furthermore, it showcases how N-(7-Oxadecyl)deoxynojirimycin can be used as a tool to dissect and understand the intricacies of protein folding and assembly pathways within the cell.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/new.no-structure.jpg)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)